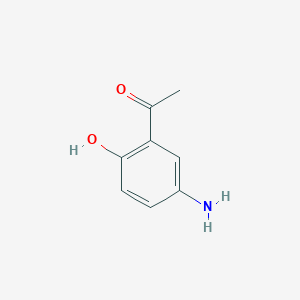
1-(5-Amino-2-hydroxyphenyl)ethanone
Descripción general
Descripción
1-(5-Amino-2-hydroxyphenyl)ethanone, also known as this compound, is a useful research compound. Its molecular formula is C8H9NO2 and its molecular weight is 151.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity : It is used as a building block in the synthesis of heterocyclic compounds with antimicrobial activity. For instance, derivatives of 1-(2-hydroxyphenyl)ethanone have been synthesized and tested for their effectiveness against gram-positive and gram-negative bacteria (Wanjari, 2020).
Molecular Docking and ADMET Studies : The compound has been studied for its binding efficacy with proteins in bacteria like Staphylococcus aureus. This includes assessments of its pharmacokinetics and pharmacodynamics properties, contributing to understanding its potential as an antimicrobial agent (Satya, 2022).
Inhibition of Agrobacterium tumefaciens Virulence : Research has explored the impact of 1-(4-amino-2-hydroxyphenyl)ethanone on quorum sensing and metabolism in Agrobacterium tumefaciens, a plant pathogen. It has shown potential as a pesticide against this bacterium (Zhou et al., 2020).
Fluorescent On-off Probe for H2S Detection : This compound has been utilized in the creation of a fluorescent probe for detecting hydrogen sulfide in biological systems. Such applications are important for studying the effects of H2S in biological contexts (Fang et al., 2019).
Synthesis of (R)-phenylephrine : It is used in the synthesis of (R)-phenylephrine, a common cold medication, via enzymatic catalysis and chemical transformation methods (林瑋德, 2010).
Charge Density Analysis : The compound has been the subject of X-ray diffraction and neutron diffraction studies to understand its intra- and intermolecular bonding features, which is significant in the field of crystallography and molecular structure analysis (Hibbs et al., 2003).
Mecanismo De Acción
Target of Action
The primary target of 1-(5-Amino-2-hydroxyphenyl)ethanone is the quorum sensing (QS) system in bacteria, specifically in Pseudomonas aeruginosa . The QS system is a mechanism that allows bacteria to coordinate their behavior based on their population density .
Mode of Action
This compound acts as a quorum sensing (QS) inhibitor . When exposed to this compound at sub-minimum inhibitory concentrations, the secretion of acyl-homoserine lactones and virulence factors in Pseudomonas aeruginosa is notably suppressed . This compound also suppresses the expressions of QS-related genes, creating a disturbance in the QS system .
Biochemical Pathways
The disturbance in the QS system caused by this compound results in the inhibited activity of antioxidant enzymes, leading to enhanced oxidative stress . This oxidative stress impacts the amino acid and nucleotide metabolism of the bacteria .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is a cyp3a4 inhibitor
Result of Action
The action of this compound leads to a reduction in the virulence of Pseudomonas aeruginosa . The compound’s impact on the bacteria’s metabolism and oxidative stress levels attenuates the bacteria’s virulence, as shown in a vegetable infection assay .
Action Environment
It is known that the compound is a yellow solid and should be stored in a refrigerator . These characteristics suggest that the compound’s action, efficacy, and stability may be affected by factors such as light exposure and temperature .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(5-amino-2-hydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-5(10)7-4-6(9)2-3-8(7)11/h2-4,11H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXLHPBDGZHWKSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379462 | |
| Record name | 1-(5-amino-2-hydroxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50-80-6 | |
| Record name | 2-Acetyl-4-aminophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50-80-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(5-amino-2-hydroxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

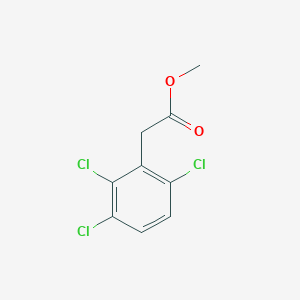
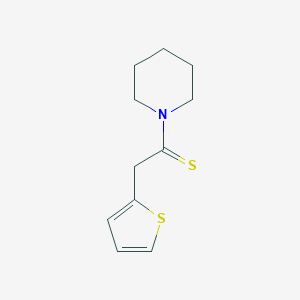


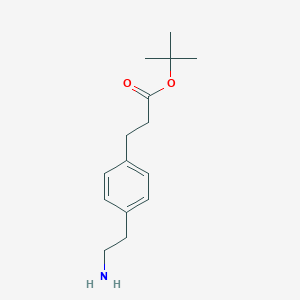


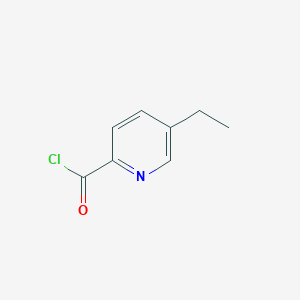
![Benzyl N-[3,5-dihydroxy-2-[2-hydroxy-4,6-bis(phenylmethoxycarbonylamino)-3-[3,4,5-trihydroxy-6-(phenylmethoxycarbonylaminomethyl)oxan-2-yl]oxycyclohexyl]oxy-6-(hydroxymethyl)oxan-4-yl]carbamate](/img/structure/B56777.png)

![2,3,4,5-Tetrahydro-1H-benzo[d]azepine](/img/structure/B56782.png)


